molecular formula C8H10BrNO B13474681 (3-Amino-5-bromo-4-methylphenyl)methanol

(3-Amino-5-bromo-4-methylphenyl)methanol

Cat. No.: B13474681
M. Wt: 216.07 g/mol
InChI Key: ZYNYLGKKSXAIPK-UHFFFAOYSA-N
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Description

(3-Amino-5-bromo-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-bromo-4-methylphenyl)methanol typically involves the bromination of 4-methylphenylmethanol followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring. This is followed by a nucleophilic substitution reaction to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-bromo-4-methylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

(3-Amino-5-bromo-4-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-bromo-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-methylphenyl)methanol
  • (3-Bromo-4-methylphenyl)methanol
  • (2-Amino-3-bromo-4-methylphenyl)methanol

Uniqueness

(3-Amino-5-bromo-4-methylphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(3-amino-5-bromo-4-methylphenyl)methanol

InChI

InChI=1S/C8H10BrNO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3

InChI Key

ZYNYLGKKSXAIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CO)N

Origin of Product

United States

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